propyl 4-{[3-(1-naphthyl)acryloyl]amino}benzoate
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Overview
Description
Propyl 4-{[3-(1-naphthyl)acryloyl]amino}benzoate is an organic compound with the molecular formula C23H21NO3 It is a derivative of benzoic acid and features a naphthyl group, which is a fused pair of benzene rings, attached to an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 4-{[3-(1-naphthyl)acryloyl]amino}benzoate typically involves the esterification of 4-aminobenzoic acid with propanol, followed by the acylation of the resulting propyl 4-aminobenzoate with 3-(1-naphthyl)acryloyl chloride. The reaction conditions often include the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct and facilitate the acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Propyl 4-{[3-(1-naphthyl)acryloyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The naphthyl group can be oxidized to form naphthoquinone derivatives.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Propyl 4-{[3-(1-naphthyl)propylamino}benzoate.
Substitution: 4-{[3-(1-naphthyl)acryloyl]amino}benzoic acid.
Scientific Research Applications
Propyl 4-{[3-(1-naphthyl)acryloyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the naphthyl group.
Medicine: Studied for its potential anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism by which propyl 4-{[3-(1-naphthyl)acryloyl]amino}benzoate exerts its effects depends on its specific application. In biological systems, it may interact with cellular proteins or enzymes, altering their activity. The naphthyl group can intercalate into DNA, potentially affecting gene expression. The acrylamide moiety can form covalent bonds with nucleophilic sites in proteins, leading to changes in protein function.
Comparison with Similar Compounds
Similar Compounds
Propyl 4-aminobenzoate: Lacks the naphthyl and acrylamide groups, making it less versatile in chemical reactions.
Naphthylacrylamide derivatives: Similar in structure but may have different ester groups, affecting their reactivity and applications.
Uniqueness
Propyl 4-{[3-(1-naphthyl)acryloyl]amino}benzoate is unique due to the combination of the naphthyl group and the acrylamide moiety, which confer distinct chemical and physical properties
Properties
IUPAC Name |
propyl 4-[[(E)-3-naphthalen-1-ylprop-2-enoyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO3/c1-2-16-27-23(26)19-10-13-20(14-11-19)24-22(25)15-12-18-8-5-7-17-6-3-4-9-21(17)18/h3-15H,2,16H2,1H3,(H,24,25)/b15-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHCGXCPNOCTDS-NTCAYCPXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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